molecular formula C14H18N2O3 B11762503 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine

Cat. No.: B11762503
M. Wt: 262.30 g/mol
InChI Key: FXJQAJLOESXTNX-UHFFFAOYSA-N
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Description

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a 3,4-diethoxyphenyl group at position 2.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-(3,4-diethoxyphenyl)-3-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C14H18N2O3/c1-4-17-11-7-6-10(8-12(11)18-5-2)13-9(3)16-19-14(13)15/h6-8H,4-5,15H2,1-3H3

InChI Key

FXJQAJLOESXTNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(ON=C2C)N)OCC

Origin of Product

United States

Preparation Methods

Aldehyde-Based Isoxazole Ring Formation

A foundational method for constructing the isoxazole core involves the cyclocondensation of aldehydes, hydroxylamine hydrochloride, and β-keto esters. Adapted from the green protocol by, 3,4-diethoxybenzaldehyde reacts with hydroxylamine hydrochloride and ethyl acetoacetate in aqueous ethanol at 50°C using a FeS/Fe3_3O4_4/C nanocatalyst. This yields 4-(3,4-diethoxyphenyl)-3-methylisoxazol-5(4H)-one as an intermediate.

Reaction Conditions :

  • Catalyst: 10 wt% FeS/Fe3_3O4_4/C

  • Solvent: 50% aqueous ethanol

  • Temperature: 50°C

  • Time: 30 minutes

  • Yield: 81–96%

The ketone at position 5 is subsequently reduced to an amine via a two-step process:

  • Oximation : Treatment with hydroxylamine hydrochloride forms the oxime.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) converts the oxime to the primary amine.

Hydrazone-Mediated Cyclization

Synthesis via Acetyl Acetonitrile Intermediate

A patent-derived approach synthesizes 3-amino-5-methylisoxazole derivatives through hydrazone intermediates. For 4-(3,4-diethoxyphenyl)-3-methylisoxazol-5-amine, the route involves:

Step 1: Synthesis of 3-(3,4-Diethoxyphenyl)acetylacetonitrile

  • Reacting 3,4-diethoxybenzaldehyde with acetonitrile in the presence of NaH (1.1–1.4 equivalents) yields the β-keto nitrile.

Step 2: Hydrazone Formation

  • The β-keto nitrile reacts with p-toluenesulfonyl hydrazide in methanol under reflux (2 hours), forming a crystalline hydrazone (88–90% yield).

Step 3: Cyclization with Hydroxylamine

  • Hydrazone undergoes ring closure with hydroxylamine hydrochloride (2.2–4 equivalents) and potassium carbonate in 2-methyltetrahydrofuran at 80°C. Acidic work-up and basification yield the target amine (78% yield).

Key Data :

ParameterValue
Hydrazone yield88–90%
Cyclization solvent2-Methyltetrahydrofuran
Final product purity98.7–98.8% (HPLC)

Microwave-Assisted Synthesis

Accelerated One-Pot Assembly

A microwave-enhanced method, inspired by, employs Meldrum’s acid, 3,4-diethoxybenzaldehyde, and 3-methylisoxazol-5-amine in aqueous media. Under microwave irradiation (100–200 W, 100°C), the reaction completes in 10–15 minutes, bypassing intermediate isolation.

Advantages :

  • Rapid kinetics (10–15 minutes vs. hours in conventional heating).

  • Solvent: Water, aligning with green chemistry principles.

  • Yield: ~85% after recrystallization.

Comparative Analysis of Methodologies

Efficiency and Sustainability

MethodYield (%)Reaction TimeCatalyst/Solvent
Multicomponent81–9630 minFeS/Fe3_3O4_4/C, EtOH/H2_2O
Hydrazone cyclization784.5 hoursK2_2CO3_3, 2-MeTHF
Microwave8515 minNone, H2_2O

Functional Group Compatibility

  • The diethoxy groups remain intact under acidic (HCl) and basic (K2_2CO3_3) conditions in all methods.

  • The FeS/Fe3_3O4_4/C catalyst prevents oxidative degradation of ethers, unlike traditional acid catalysts.

Challenges and Optimization Opportunities

Byproduct Formation

  • Patent reports isomerization risks during hydrazone formation, necessitating strict stoichiometric control (1:0.95–1 molar ratio of β-keto nitrile to hydrazide).

  • Microwave methods minimize decomposition but require precise temperature modulation to avoid Meldrum’s acid degradation.

Solvent Toxicity

  • Ethylene glycol dimethyl ether and 2-methyltetrahydrofuran pose environmental concerns. Substitutes like cyclopentyl methyl ether (CPME) could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Heterocyclic Core Modifications

4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine (Compound 9)
  • Structure : Replaces the isoxazole ring with a 1,2,5-oxadiazole (furazan) core.
  • Synthesis : Cyclization of intermediate 8 under basic conditions (2N NaOH, reflux) yielded 83% purity .
N-(4-(4-(4-Fluorophenyl)-2-(piperidin-4-yl)thiazol-5-yl)-pyrimidin-2-yl)-3-methylisoxazol-5-amine (22)
  • Structure : Incorporates a pyrimidine-thiazole scaffold linked to the isoxazole amine.
  • Properties : The fluorine atom and piperidine group enhance lipophilicity and target specificity, differing from the diethoxyphenyl group’s electronic effects .

Substituent Variations on the Isoxazole Ring

3,4-Dimethylisoxazol-5-amine
  • Structure : Simplifies substituents to methyl groups at positions 3 and 3.
  • Impact : Reduced lipophilicity (logP) compared to the diethoxyphenyl derivative, likely diminishing membrane permeability .
5-Amino-4-chloro-3-methylisoxazole
  • Structure : Substitutes position 4 with a chlorine atom.

Functional Group Modifications

N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64)
  • Structure : Replaces the primary amine with an acetamide group.
Schiff Base Derivatives (e.g., N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine)
  • Structure : Forms an imine linkage via condensation with aldehydes.
  • Impact : Imine formation introduces pH-dependent stability and reactivity, contrasting with the primary amine’s salt-forming capability .

Phenyl Ring Substitutions

N-Allyl-N-[4-(diethylamino)benzyl]-5-methyl-3-phenylisoxazol-4-amine (30b)
  • Structure: Substitutes the diethoxyphenyl group with a diethylaminobenzyl moiety.
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine
  • Structure : Replaces isoxazole with a triazine ring.
  • Impact : Triazine’s electron-deficient nature may enhance interactions with aromatic residues in biological targets .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Notable Properties
4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine Isoxazole 3-Me, 4-(3,4-diethoxyPh), 5-NH2 High lipophilicity, H-bond donor capacity
4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole 4-(3,4-diethoxyPh), 3-NH2 Enhanced metabolic stability
3,4-Dimethylisoxazol-5-amine Isoxazole 3-Me, 4-Me, 5-NH2 Low logP, limited membrane permeability
5-Amino-4-chloro-3-methylisoxazole Isoxazole 3-Me, 4-Cl, 5-NH2 Electrophilic reactivity
N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine Isoxazole (Schiff base) 3,4-diMe, imine linkage pH-dependent stability

Research Findings and Implications

  • Anti-Plasmodial Activity : Compounds with diethoxyphenyl groups (e.g., ) show promise in antiplasmodial studies, suggesting the substituent’s role in target engagement .
  • Synthetic Flexibility : The primary amine in 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine allows for derivatization into amides or Schiff bases, expanding its utility in drug discovery .
  • Pharmacokinetics : The diethoxyphenyl group’s lipophilicity may enhance blood-brain barrier penetration compared to polar analogs like 3,4-dimethylisoxazol-5-amine .

Biological Activity

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine is an organic compound belonging to the isoxazole family, characterized by its unique structure that includes a diethoxyphenyl group. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Synthesis

The molecular formula for 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine is C14_{14}H17_{17}N2_{2}O2_{2}. The synthesis of this compound can be achieved through several methods, predominantly involving the formation of the isoxazole ring from appropriate precursors. A common synthetic route includes:

  • Formation of the Isoxazole Ring : This involves the condensation of an appropriate aldehyde with a hydrazine derivative followed by cyclization.
  • Introduction of Functional Groups : The diethoxyphenyl group can be introduced via electrophilic aromatic substitution.

Biological Activities

Research indicates that compounds featuring isoxazole rings exhibit a variety of biological activities. For 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine, the following activities have been noted:

1. Anti-inflammatory Activity

Studies suggest that isoxazole derivatives can inhibit pro-inflammatory cytokines and pathways. Specifically, preliminary data indicate that 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine may reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial mediators in inflammatory processes .

2. Antimicrobial Properties

Compounds with isoxazole structures have shown promise against various microbial strains. In vitro assays suggest that 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

3. Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Data Tables

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis; arrests cell cycle

Case Studies

Several case studies have highlighted the efficacy of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine in various biological assays:

  • Anti-inflammatory Study : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
  • Anticancer Evaluation : In vitro studies on MDA-MB-231 breast cancer cells showed that treatment with 10 µM of the compound led to a 50% reduction in cell viability after 48 hours, indicating potent anticancer activity.

Q & A

Q. What are the optimized synthetic routes for 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core. A common approach includes cyclocondensation of β-diketones or β-ketonitriles with hydroxylamine derivatives under acidic or basic conditions . For example, ethyl aroylacetates (e.g., 3,4-diethoxyphenyl-substituted derivatives) can react with hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ring. Subsequent functionalization (e.g., amine group introduction) may require protecting-group strategies to avoid side reactions. Reaction parameters like temperature (70–100°C), solvent polarity (ethanol vs. DMF), and catalyst choice (e.g., HCl vs. NaOH) significantly impact yield (reported 45–78% in analogous syntheses) and purity .

Q. How can researchers validate the structural identity of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., isoxazole C-5 amine proton at δ 5.2–5.8 ppm; diethoxy aryl protons at δ 1.2–1.4 ppm for CH3_3 and δ 3.9–4.1 ppm for OCH2_2) .
  • HRMS : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC : Assess purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for isoxazole-5-amine derivatives?

Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} variability in enzyme inhibition) often arise from differences in assay conditions or structural analogs. To address this:

  • Standardize Assays : Use validated protocols (e.g., fixed ATP concentrations in kinase assays) and include positive controls.
  • SAR Analysis : Compare substituent effects. For example, replacing 3,4-diethoxy with 3,4-dimethoxy groups (as in ) alters lipophilicity (logP) and hydrogen-bonding capacity, impacting target binding .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables causing variability .

Q. How can computational methods guide the design of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine derivatives with enhanced selectivity?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). Focus on key interactions: the isoxazole NH group may form hydrogen bonds with catalytic residues, while the 3,4-diethoxyphenyl moiety occupies hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify derivatives with prolonged residence times.
  • QSAR Models : Train models using datasets from analogs (e.g., triazole derivatives in ) to predict bioactivity based on substituent electronic/steric properties .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Methodological Answer :

  • Key Challenges : Low yields in cyclocondensation steps, purification difficulties due to polar byproducts.
  • Solutions :
    • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation in microreactors).
    • Catalyst Optimization : Screen heterogeneous catalysts (e.g., immobilized acids) to reduce workup complexity.
    • DoE Approaches : Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) for robustness .

Critical Analysis of Contradictory Evidence

  • Synthetic Routes : and propose conflicting conditions for cyclocondensation (ethanol reflux vs. DMF at 120°C). Resolution lies in intermediate stability: DMF improves solubility for sterically hindered substrates but may degrade heat-sensitive amines .
  • Bioactivity Variability : shows species-dependent activity (e.g., Entry 3b: IC50_{50} = 5 μM in Species 2 vs. 9 μM in Species 5), emphasizing the need for cross-species validation in early-stage studies.

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